molecular formula C5H11NO3 B12522410 2-Amino-4-hydroxy-3-methylbutanoic acid

2-Amino-4-hydroxy-3-methylbutanoic acid

Cat. No.: B12522410
M. Wt: 133.15 g/mol
InChI Key: YMRZLZUJZNHRLO-UHFFFAOYSA-N
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Description

Contextualization within Non-proteinogenic Amino Acid Research

2-Amino-4-hydroxy-3-methylbutanoic acid is a notable non-proteinogenic amino acid (NPAA), a class of amino acids not found among the 22 proteinogenic amino acids that are genetically coded for protein synthesis. NPAAs are gaining significant attention in biochemical research due to their diverse biological activities and their role as building blocks for natural products with unique properties. This compound, also known by its synonym 3-hydroxyvaline, is a derivative of the proteinogenic amino acid valine. nih.govresearchgate.net Its structure, featuring a hydroxyl group on the side chain, introduces an additional functional group and a new stereocenter, which significantly influences its chemical properties and biological interactions.

Non-proteinogenic amino acids like this compound are of great interest to scientists. nih.govnih.gov They are found in various organisms, including bacteria, fungi, and plants, where they are components of more complex molecules. nih.gov The study of these unique amino acids provides insights into novel metabolic pathways and the chemical diversity of nature. acs.org

Significance in Biochemical and Synthetic Chemistry Research

The significance of this compound in biochemical and synthetic chemistry is multifaceted. In the realm of biochemistry, it is recognized as a fungal metabolite and has been identified in natural products. nih.gov For instance, it is a component of the large non-ribosomal peptide polytheonamide B, a potent cytotoxin. nih.gov The incorporation of such non-standard amino acids into peptides can confer resistance to enzymatic degradation, enhance conformational stability, and introduce novel biological activities.

From a synthetic chemistry perspective, this compound and its stereoisomers are valuable chiral building blocks. chemimpex.com The presence of both amino and hydroxyl groups, along with multiple stereocenters, makes them attractive starting materials for the stereoselective synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. rsc.org The development of synthetic routes to access enantiomerically pure forms of this amino acid is an active area of research, with both chemical and enzymatic methods being explored. cdnsciencepub.comnih.gov

Overview of Current Research Landscape and Future Directions

The current research landscape for this compound is characterized by its exploration in drug discovery and peptide engineering. nih.govnih.govresearchgate.net Researchers are investigating the incorporation of this and other NPAAs into peptide-based therapeutics to improve their stability, potency, and bioavailability. nih.govresearchgate.net The unique structural features of this compound can be exploited to design peptides with enhanced properties for targeting various diseases. chemimpex.com

Future research is likely to focus on several key areas. A deeper understanding of the biosynthetic pathways leading to this compound in natural systems could open up new avenues for its biotechnological production. acs.org Further exploration of its role in natural products may reveal new biological functions and potential therapeutic applications. numberanalytics.com Additionally, the development of more efficient and stereoselective synthetic methods will be crucial for making this valuable building block more accessible for use in medicinal chemistry and materials science. rsc.orgnih.gov The continued study of this and other non-proteinogenic amino acids holds significant promise for advancing our understanding of chemical biology and for the development of novel molecular tools and therapeutics.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C5H11NO3 nih.gov
Molecular Weight 133.15 g/mol nih.gov
IUPAC Name (2S)-2-amino-3-hydroxy-3-methylbutanoic acid nih.gov
Synonyms 3-Hydroxy-L-valine, beta-Hydroxy-L-valine, 3-Methyl-L-threonine nih.gov
CAS Number 2280-27-5 ((S)-isomer) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2-amino-4-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)

InChI Key

YMRZLZUJZNHRLO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(C(=O)O)N

Origin of Product

United States

Nomenclature and Stereochemical Characteristics in Research Investigations

Definitive Naming Conventions and Isomeric Considerations

The systematic name for this compound, according to IUPAC nomenclature, is 2-amino-4-hydroxy-3-methylbutanoic acid. However, in scientific literature, it is more commonly referred to by semi-systematic or trivial names that highlight its relationship to valine. These include 4-hydroxy-L-valine and gamma-hydroxyvaline (γ-hydroxyvaline). chemspider.comnih.gov The 'gamma' designation indicates that the hydroxyl group is attached to the gamma carbon—the third carbon atom from the alpha-carbon in the side chain of the valine molecule.

The parent amino acid, L-valine, has a single chiral center at the alpha-carbon (C2). nih.gov The introduction of a hydroxyl group at the C4 position and a methyl group at the C3 position means that this compound has two chiral centers, at C2 and C3. This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The "L" in 4-hydroxy-L-valine typically refers to the (2S) configuration, which is analogous to the naturally occurring L-amino acids. libretexts.orgncert.nic.in The D-isomer refers to the (2R) configuration. acs.org

Table 1: Nomenclature of this compound

Nomenclature Type Name
IUPAC Name (2S)-2-amino-4-hydroxy-3-methylbutanoic acid sigmaaldrich.com
Common Synonyms 4-Hydroxy-L-valine chemspider.com, gamma-hydroxyvaline (γ-hydroxyvaline) acs.org

| Parent Amino Acid | L-Valine nih.gov |

Importance of Stereoisomerism in Chemical and Biological Studies

Stereoisomerism is a critical factor in the biological activity and chemical properties of molecules like γ-hydroxyvaline. The specific three-dimensional arrangement of atoms determines how the molecule interacts with enzymes, receptors, and other chiral molecules within a biological system. libretexts.orgnumberanalytics.com

In nature, the vast majority of amino acids used in protein synthesis are of the L-configuration. wikipedia.org The presence of a D-amino acid, such as D-γ-hydroxyvaline, within a peptide chain is a rare but significant modification. Research on conopeptides—peptides from the venom of cone snails—has revealed that the incorporation of D-amino acids like d-γ-hydroxyvaline can confer unique structural properties. acs.org These properties include:

Structural Stabilization : D-amino acids can induce specific turns or folds in a peptide chain that would not be possible with only L-amino acids. In the case of certain γ-hydroxyconophans, the d-Hyv residue interacts with neighboring amino acids, providing steric hindrance and stabilizing van der Waals interactions that prevent the molecule from cyclizing into a lactone. acs.org

Resistance to Enzymatic Degradation : Proteases, the enzymes that break down proteins and peptides, are highly specific for substrates containing L-amino acids. Peptides that incorporate D-amino acids are often resistant to cleavage by these enzymes, which can significantly increase their stability and duration of action in a biological context. acs.org

Methodologies for Stereochemical Assignment and Purity Analysis in Research

Determining the absolute configuration of chiral centers and ensuring the stereochemical purity of a sample are essential steps in chemical and biological research. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One of the primary methods for structural elucidation is NMR spectroscopy. For γ-hydroxyvaline, 1D and 2D-TOCSY (Total Correlation Spectroscopy) NMR experiments can be used to assign the protons in the molecule. The chemical shifts (δ) of the protons, particularly the alpha-proton (αH) and the protons on the side chain (βCH, γCH₂, γCH₃), provide detailed information about the local chemical environment and can be compared to values from synthetic standards to confirm the structure and stereochemistry. acs.org For instance, in studies of γ-hydroxyconophans, the chemical shift of the γ-methyl group of d-Hyv was significantly shielded (δ = 0.52 ppm), indicating a specific spatial proximity to an aromatic tryptophan residue, a key piece of evidence for its structural assignment. acs.org

Table 2: Example Proton (¹H) NMR Assignments for d-γ-hydroxyvaline in a Conopeptide Data recorded at 25 °C acs.org

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (Hz)
HN 7.99 d 8
αH 4.45 m -
γCH₂ 3.15 m -
βCH 1.89 m 6.9

| γCH₃ | 0.52 | d | 7.1 |

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both purity analysis and stereochemical assignment.

Chiral Chromatography : By using a chiral stationary phase (CSP), enantiomers and diastereomers of γ-hydroxyvaline can be separated and quantified. This allows researchers to determine the enantiomeric excess (ee) or diastereomeric excess (de) of a sample.

Liquid Chromatography for Amino Acid Analysis : Specialized liquid chromatography systems designed for amino acid analysis can also be used. These systems often employ ion-exchange resins and post-column derivatization with reagents like ninhydrin (B49086) to detect and quantify amino acids. By comparing the retention time of an unknown sample to that of a known, synthetically prepared standard of a specific stereoisomer, the configuration can be confirmed. tandfonline.com For example, analyses have been performed using Hitachi Liquid Chromatographs with specific columns and buffer systems to separate and identify hydroxylated amino acids. tandfonline.com

Advanced Synthetic Methodologies for 2 Amino 4 Hydroxy 3 Methylbutanoic Acid

Chemical Synthesis Routes for Stereoisomeric Control

The presence of multiple chiral centers in 2-Amino-4-hydroxy-3-methylbutanoic acid means that several stereoisomers can exist. For instance, the simpler amino acid threonine (2-amino-3-hydroxybutanoic acid), with two chiral centers, has four possible stereoisomers. libretexts.org These can be grouped into pairs of enantiomers (non-superimposable mirror images) and pairs of diastereomers (stereoisomers that are not mirror images). libretexts.org The primary goal of stereoselective synthesis is to selectively produce one desired isomer from all possible options.

The controlled synthesis of hydroxylated amino acids is a well-explored area of research. A common and effective strategy involves starting with a chiral precursor that already contains one or more of the desired stereocenters. Garner's aldehyde, a readily available chiral starting material, is frequently used in the stereocontrolled construction of complex amino acids. elsevierpure.com This approach leverages the existing chirality of the starting material to direct the stereochemical outcome of subsequent reactions.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. For example, in the synthesis of a related compound, an asymmetric hydrogenation reaction using a chiral catalyst like (R)-BINAP-Ru was employed to create a specific stereocenter with high selectivity. google.com These methods are central to modern organic synthesis, allowing for the efficient production of enantiomerically pure compounds.

The choice of reagents and reaction conditions is paramount for controlling the stereochemical outcome of a synthetic route. Different reagents can lead to entirely different products from the same intermediate. This principle of reagent-controlled synthesis is a key strategy for creating molecular diversity. organic-chemistry.org For instance, treating a thiourea (B124793) intermediate with molecular iodine can lead to a benzoxazine, while using a cyclodehydrating agent like T3P can produce a benzothiazine. organic-chemistry.org

In the context of hydroxylated amino acids, specific reactions are used to set or invert stereocenters. The Mitsunobu reaction, which utilizes reagents like triphenylphosphine (B44618) and diethyl azodiformate (DEAD), is a classic method for inverting the stereochemistry of an alcohol group. google.com This allows chemists to convert an undesired stereoisomer into the desired one. Classical methods like the Strecker synthesis, which involves treating a ketone or aldehyde with ammonia, ammonium (B1175870) chloride, and sodium cyanide, can also be adapted for the synthesis of complex amino acids. google.com

Table 1: Reagents in Stereoselective Synthesis

Reagent/Catalyst Role in Synthesis Desired Outcome
(R)-BINAP-Ru Chiral catalyst for asymmetric hydrogenation. google.com Creates a specific stereocenter with high enantiomeric excess. google.com
Triphenylphosphine & Diethyl Azodiformate (DEAD) Reagents for the Mitsunobu reaction. google.com Inversion of a hydroxyl group's stereochemistry. google.com
Molecular Iodine (I₂) or T3P Reagent-controlled cyclization. organic-chemistry.org Selectively forms different heterocyclic products from a common intermediate. organic-chemistry.org

| Sodium Cyanide & Ammonium Chloride | Reagents for Strecker amino acid synthesis. google.com | Formation of an aminonitrile from a carbonyl compound, a precursor to the amino acid. google.com |

Chemoenzymatic or Biocatalytic Strategies for Production

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biological catalysts (enzymes). Biocatalysis offers an environmentally benign alternative to traditional chemical methods, often providing exceptional levels of stereoselectivity under mild reaction conditions.

Enzymes are highly specific catalysts that can be used to perform complex chemical transformations with remarkable control over stereochemistry. Research has identified various enzymes capable of producing chiral hydroxylated acids. For example, ketoreductases (KREDs) and alcohol dehydrogenases are widely used for the stereoselective reduction of a keto group to a hydroxyl group, establishing a specific chiral center. nih.govnih.gov

A sophisticated approach involves creating an enzymatic cascade, where multiple enzymes work in sequence to build a complex molecule from simple precursors. One such system for producing related chiral molecules uses two key enzymes:

L-amino acid deaminase (LAAD): This enzyme converts a readily available L-α-amino acid into a 2-oxoacid intermediate. nih.gov

2-oxoacid aldolase (B8822740) (e.g., MBP-YfaU or KPHMT): This enzyme catalyzes a stereoselective aldol (B89426) addition between the 2-oxoacid and formaldehyde, creating the crucial carbon-carbon bond and setting a new stereocenter with high precision. nih.gov

This cascade strategy allows for the synthesis of either enantiomer of the final product simply by choosing the appropriate enantiocomplementary aldolase enzyme. nih.gov The process can achieve high yields (86% to >95%) and excellent enantiomeric excess (>99%). researchgate.net

Table 2: Enzymes in Biocatalytic Synthesis

Enzyme Type Role in Synthesis
L-amino acid deaminase (PmaLAAD) Flavoenzyme Catalyzes the oxidative deamination of L-α-amino acids to form 2-oxoacid intermediates. nih.gov
MBP-YfaU / KPHMT Type II 2-oxoacid aldolases Catalyze the stereoselective aldol addition of a 2-oxoacid to formaldehyde, creating enantiocomplementary products. nih.gov

| Beta-keto ester reductase (KER) | Reductase | Catalyzes the reduction of a keto group to a hydroxyl group with high optical purity. nih.gov |

Development of Synthetic Precursors and Intermediates for its Formation

The efficient synthesis of this compound relies on the strategic selection and development of appropriate starting materials (precursors) and the management of molecules formed along the synthetic pathway (intermediates).

Key precursors for building complex amino acids often include:

Chiral Aldehydes: Compounds like Garner's aldehyde serve as versatile chiral building blocks. elsevierpure.com

α-Keto Acids: These compounds can be converted into amino acids through transamination or reductive amination. For example, α-keto isocaproate is a known precursor in the biosynthesis of related branched-chain acids. researchgate.net

Simple L-α-Amino Acids: In chemoenzymatic routes, common amino acids can be used as inexpensive starting materials that are then transformed into more complex structures. nih.gov

During the synthesis, several key intermediates may be formed and isolated or generated in situ. These include:

2-Oxoacids: Formed by the deamination of amino acids, these are key intermediates in enzymatic aldol addition reactions. nih.gov

Protected Esters: In a multi-step chemical synthesis, functional groups are often protected to prevent unwanted side reactions. For instance, (2R, 3S)-2-benzoyl aminomethyl-3-hydroxybutyric ester is an intermediate that can be isomerized to achieve the desired stereochemistry before the protecting groups are removed. google.com

Table 3: Precursors and Intermediates in Synthesis

Compound Type Role Specific Example
Precursor Chiral starting material. elsevierpure.com Garner's aldehyde
Precursor Starting material for enzymatic conversion. nih.gov L-α-Amino Acids
Intermediate Key substrate for aldol addition. nih.gov 2-Oxoacids

| Intermediate | Protected molecule for stereochemical manipulation. google.com | (2R, 3S)-2-benzoyl aminomethyl-3-hydroxybutyric ester |

Formation and Role in Biological Systems: a Mechanistic Research Focus

Mechanisms of In Situ Formation within Biological Matrices

The formation of 4-hydroxyvaline within biological systems is primarily understood as a consequence of oxidative stress, where reactive oxygen species (ROS) interact with and modify amino acid residues within proteins.

Formation via Radical Attack on Amino Acid Residues (e.g., Valine)

Research has demonstrated that 2-Amino-4-hydroxy-3-methylbutanoic acid can be formed when the amino acid L-valine is subjected to attack by free radicals. nih.gov The process is initiated by the generation of radicals, for instance through radiolysis, in an oxygen-rich environment. This leads to the formation of unstable intermediate products known as valine hydroperoxides. nih.gov These hydroperoxides can subsequently be reduced to their more stable corresponding hydroxides.

Through detailed spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), one of the primary products has been definitively identified as β-hydroxyvaline, which corresponds to (2S)-2-amino-3-hydroxy-3-methyl-butanoic acid. nih.gov This process is not limited to free amino acids; it has also been shown to occur on valine residues that are part of a peptide chain or a full protein structure, such as bovine serum albumin. nih.gov

Research on its Role in Protein Oxidation Processes

The formation of hydroxylated amino acids, including 4-hydroxyvaline, is considered a key indicator of protein oxidation. nih.gov When proteins are exposed to oxidative stress, their amino acid side chains can be covalently modified. nih.gov The detection of 4-hydroxyvaline in protein hydrolysates serves as a potential biomarker for radical-mediated protein damage. nih.gov

The study of such modified amino acids is crucial for understanding the broader implications of oxidative stress on protein structure and function. Oxidized proteins can exhibit altered conformation, solubility, and susceptibility to degradation. nih.gov Therefore, identifying specific oxidation products like 4-hydroxyvaline provides researchers with valuable tools to investigate the mechanisms of oxidative damage in various biological contexts, from food science to pathology. nih.govnih.gov The presence of hydroxyvaline and the related hydroxyleucines in physiological and pathological samples underscores their relevance as in vivo markers for protein oxidation. nih.gov

Associated Metabolic Pathways and Enzyme Interactions in General Research Contexts

While the formation of 4-hydroxyvaline is linked to non-enzymatic radical reactions, its subsequent fate within the cell and its potential enzymatic synthesis are areas of active research.

Research on Valine, Isoleucine, and Leucine (B10760876) Pathway Intersections Potentially Involving 4-hydroxyvaline

Valine, isoleucine, and leucine are essential branched-chain amino acids (BCAAs) with well-established catabolic pathways. The degradation of valine is initiated by a transamination reaction to form α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA. wikipedia.org This intermediate is further metabolized in a series of steps to ultimately yield succinyl-CoA, which enters the citric acid cycle. wikipedia.org

A potential intersection of 4-hydroxyvaline with these pathways could occur if the hydroxylated amino acid can be recognized by the enzymes of the BCAA catabolic pathway. For instance, a hypothetical 4-hydroxyvaline aminotransferase could convert it into a hydroxylated keto-acid, which might then enter a modified degradation route. The catabolism of BCAAs is analogous in some steps to fatty acid oxidation, involving dehydrogenation and hydration reactions. nih.gov The presence of a hydroxyl group on the valine structure could theoretically influence these enzymatic steps. However, specific enzymes that metabolize 4-hydroxyvaline within these canonical pathways have not been definitively characterized.

Table 1: Key Enzymes in the Standard Valine Degradation Pathway

Enzyme Gene (Human) Reaction
Branched-chain amino acid aminotransferase BCAT1/BCAT2 Valine → α-Ketoisovalerate
Branched-chain α-ketoacid dehydrogenase complex BCKDHA, BCKDHB, DBT α-Ketoisovalerate → Isobutyryl-CoA
Isobutyryl-CoA dehydrogenase ACAD8 Isobutyryl-CoA → Methacrylyl-CoA
Enoyl-CoA hydratase ECHS1 Methacrylyl-CoA → 3-Hydroxyisobutyryl-CoA
3-hydroxyisobutyryl-CoA hydrolase HIBCH 3-Hydroxyisobutyryl-CoA → 3-Hydroxyisobutyrate
3-hydroxyisobutyrate dehydrogenase HIBADH 3-Hydroxyisobutyrate → Methylmalonate semialdehyde
Methylmalonate-semialdehyde dehydrogenase ALDH6A1 Methylmalonate semialdehyde → Propionyl-CoA

This table presents a simplified overview of the canonical valine degradation pathway. The potential for 4-hydroxyvaline to be processed by these or other enzymes is a subject for further research.

Enzymatic Activity Profiling for Novel Catalytic Roles in its Metabolism or Synthesis

While radical attack is a known route for 4-hydroxyvaline formation, the existence of specific enzymes for its synthesis or degradation remains an open question. Research into enzymes that catalyze the hydroxylation of amino acids, such as prolyl-4-hydroxylases and lysyl hydroxylases involved in collagen synthesis, provides a model for how such reactions could occur. These enzymes are typically non-heme iron-dependent dioxygenases that incorporate an oxygen atom from O₂ into their substrate. It is plausible that a similar, yet undiscovered, hydroxylase could act on valine.

Conversely, the degradation of 4-hydroxyvaline would likely involve dehydrogenases. For example, enzymes like 4-hydroxythreonine-4-phosphate dehydrogenase act on hydroxylated amino acid derivatives. wikipedia.org A hypothetical "4-hydroxyvaline dehydrogenase" could catalyze the oxidation of the hydroxyl group, initiating its breakdown. Profiling enzymatic activities in organisms known to produce this compound could lead to the discovery of novel catalytic functions related to its metabolism.

Natural Occurrence and Detection in Biological Samples for Research Context

The identification of this compound is not limited to laboratory-induced oxidation; it has also been detected in natural biological sources and as a product of oxidative stress in research samples.

Research has confirmed the presence of 3-hydroxy-L-valine as a fungal metabolite in the mushroom Pleurocybella porrigens. This finding is significant as it demonstrates a natural, likely enzymatic, biosynthetic pathway for the compound in certain organisms.

In a research context, the detection of 4-hydroxyvaline serves as a valuable analytical tool. Sensitive methods, such as high-performance liquid chromatography (HPLC) following derivatization, have been developed for its quantification. nih.gov Using these techniques, hydroxyvalines have been successfully measured in the acid hydrolysates of proteins, such as bovine serum albumin, and peptides that were experimentally subjected to oxidative damage. nih.gov This ability to detect and quantify 4-hydroxyvaline in complex biological matrices is essential for its validation and use as a biomarker of protein oxidation in studies of oxidative stress. nih.govnih.gov

Table 2: Documented Occurrence and Detection of this compound

Biological Context Sample Type Detection Method Significance Reference
Natural Product Fungus (Pleurocybella porrigens) Not specified in abstract Confirms natural biosynthesis
Protein Oxidation Marker gamma-Radiolysed Bovine Serum Albumin HPLC after hydrolysis and derivatization Demonstrates formation on proteins under oxidative stress nih.gov
Protein Oxidation Marker gamma-Radiolysed Tripeptide HPLC after hydrolysis and derivatization Confirms formation on peptide backbones nih.gov
In vivo Oxidation Marker Physiological and Pathological Samples HPLC with post-column derivatization Suggests relevance as a biomarker for in vivo protein oxidation nih.gov

Rigorous Analytical and Spectroscopic Characterization in Academic Studies

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental in the analysis of 2-Amino-4-hydroxy-3-methylbutanoic acid, enabling the separation of the compound from complex mixtures and the resolution of its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of amino acids like this compound. In research settings, reversed-phase HPLC is commonly employed. For instance, studies involving the analysis of related neurotoxic amino acids have utilized C18 columns for separation. google.com A typical setup might involve a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile. google.com

In the synthesis of 4-hydroxy-D-valine derivatives, preparative reversed-phase HPLC was successfully used to separate the diastereomers of Fmoc-D-Hyv(O-TBDMS). nih.gov This highlights the capability of HPLC to resolve closely related stereoisomers, which is critical for obtaining stereochemically pure compounds for further studies. The separation is often monitored using a fluorescence detector after derivatization with a fluorogenic reagent, such as AccQ•Tag™, which enhances sensitivity and allows for accurate quantification. researchgate.net

ParameterTypical Value/Condition
Stationary Phase C18 (e.g., Waters Nova-Pak C18, 3.9 x 300 mm; Waters XBridge C18, 2.1 x 150 mm, 5 µm)
Mobile Phase Gradient elution with aqueous buffer (e.g., 140 mM sodium acetate, 5.6 mM triethylamine, pH 5.2) and acetonitrile. google.com
Detection Fluorescence detection following pre-column derivatization (e.g., with AccQ•Tag™). researchgate.net
Temperature Controlled column temperature, for example, at 37°C or 40°C. google.comresearchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

Due to the presence of two chiral centers, this compound can exist as four stereoisomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity of a sample. While specific chiral HPLC methods for this compound are not extensively detailed in the provided search results, the synthesis of its derivatives often necessitates the separation of diastereomers, which can be achieved by standard HPLC techniques as mentioned above. nih.gov The determination of enantiomeric excess (ee) is crucial for understanding the biological activity of each specific stereoisomer.

Mass Spectrometry (MS) for Definitive Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise molecular weight determination and structural information through fragmentation analysis.

High-Resolution LC-MS and GC-MS in Metabolomics Research

In metabolomics, the coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry allows for the sensitive detection and identification of metabolites in complex biological samples. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a compound. While specific metabolomics studies featuring this compound were not found, the general approach is well-established. For instance, LC-MS analysis on a triple quadrupole mass spectrometer is used for the targeted analysis of similar compounds. googleapis.com The instrument can be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity for quantitative studies. googleapis.com

The analysis of amino acids by GC-MS typically requires derivatization to increase their volatility. A common approach is silylation, for example, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Isotope Labeling Strategies in MS for Pathway Elucidation

Isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of a compound and elucidate biosynthetic pathways. By introducing atoms with heavier isotopes (e.g., ¹³C, ¹⁵N) into a molecule, researchers can follow its transformation within a biological system. While specific studies employing isotope labeling for the biosynthetic pathway of this compound were not identified in the search results, this methodology is widely applied in amino acid metabolism research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

An experimental ¹H NMR spectrum for a form of 4-hydroxyvaline is available in the Human Metabolome Database (HMDB). The spectrum, acquired at 500 MHz in D₂O, shows distinct signals corresponding to the different protons in the molecule.

Experimental ¹H NMR Data for 4-Hydroxyvaline (500 MHz, D₂O)

Chemical Shift (ppm)MultiplicityAssignment (Tentative)
3.60d
2.26m
1.03dCH₃
0.98dCH₃

Data sourced from the Human Metabolome Database (HMDB0000883)

In a study on the synthesis of a 4-hydroxy-D-valine-containing conopeptide, the final synthetic product was confirmed to have a coincidental mass and NMR spectrum with the natural product, underscoring the importance of NMR in verifying the correct structure and stereochemistry. nih.gov

The search results frequently yield information on related but structurally distinct compounds, such as isomers or derivatives, which cannot be used to generate a scientifically accurate article about "this compound" while adhering to the strict content constraints of the request.

Therefore, it is not possible to generate an article that is both scientifically accurate and strictly follows the provided outline due to the lack of specific research data for this particular compound.

Potential Research Applications in Chemistry and Biochemistry

Role as a Chemical Building Block in Organic Synthesis Research

Hydroxylated amino acids are of significant value in the chemical and pharmaceutical industries due to their inherent chirality and multiple functional groups, which allow for a variety of chemical modifications. mdpi.com These compounds can serve as precursors or intermediates in the asymmetric synthesis of more complex molecules. mdpi.com The presence of both an amino and a hydroxyl group allows for the formation of diverse derivatives.

For instance, the amino group can be protected to allow reactions at the hydroxyl or carboxylic acid moieties, or it can be a site for forming peptide bonds or other linkages. The hydroxyl group, in turn, can be a site for esterification, etherification, or oxidation, leading to a wide array of new chemical entities.

The derivatization of amino acids is a crucial strategy in medicinal chemistry and drug development. For example, Schiff bases, formed by the reaction of an amino acid with an aldehyde or ketone, and their metal complexes are known to have a range of biological activities, including antibacterial, antioxidant, and anticancer properties. mdpi.com

In a similar vein, 2-Amino-4-hydroxy-3-methylbutanoic acid could be used to synthesize novel Schiff bases and their corresponding metal complexes. The synthesis of (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid, a Schiff base derived from gamma-aminobutyric acid, was achieved with good yields under mild conditions, and its copper(II) complex showed interesting structural features. mdpi.com This suggests that this compound could similarly be derivatized to create new compounds with potential catalytic or biological activities.

The process of creating derivatives from amino acids often involves protecting certain functional groups to allow for selective reactions at other sites. waters.com For this compound, a variety of protecting group strategies could be employed to selectively modify the amino, hydroxyl, or carboxyl groups, thus providing a versatile platform for generating a library of new molecules for further study.

Application in Studies of Oxidative Stress and Biomarker Research

Oxidative stress, which arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in a variety of diseases. nih.govyoutube.com The modification of amino acids is a known consequence of oxidative stress, and as such, these modified amino acids can serve as biomarkers for assessing the level of oxidative stress in biological systems. nih.govnih.gov

For example, studies have shown that in type 2 diabetes, a condition associated with high oxidative stress, the levels of certain amino acids like cysteine, phenylalanine, and tyrosine are elevated, while citrulline is decreased. nih.gov Another example is the oxidation of cysteine to cystine, where a higher ratio of cystine to cysteine can be indicative of increased oxidative stress. youtube.com

Given that this compound is a hydroxylated amino acid, it could potentially be a product of the oxidative modification of a parent amino acid. The hydroxylation of amino acids is a common biological process, often catalyzed by enzymes like hydroxylases. mdpi.comwikipedia.org Therefore, the presence and concentration of this compound in biological fluids could be investigated as a potential biomarker of oxidative stress in various pathological conditions. Research in this area would focus on developing analytical methods to detect and quantify this compound in biological samples and correlating its levels with other known markers of oxidative stress.

Table 1: Examples of Amino Acid Alterations as Biomarkers of Oxidative Stress

Amino Acid/DerivativeAlterationAssociated ConditionReference
TyrosineOxidation to 3-nitrotyrosineDiabetes nih.gov
CysteineOxidation to CystineGeneral Oxidative Stress youtube.com
PhenylalanineIncreased levelsType 2 Diabetes nih.gov
CitrullineDecreased levelsType 2 Diabetes nih.gov

This table presents examples of how amino acids and their derivatives can serve as biomarkers of oxidative stress. The potential of this compound as such a biomarker remains a subject for future research.

Advanced Research on Structure-Activity Relationships of Hydroxylated Amino Acids

The specific three-dimensional structure of a molecule is critical to its biological activity. The study of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological effects. nih.gov Hydroxylated amino acids, with their defined stereochemistry, are excellent models for such studies.

The position and stereochemistry of the hydroxyl group can significantly impact how a molecule interacts with biological targets like enzymes or receptors. For instance, in the context of integrin antagonists, the placement of substituents on the alpha and beta positions of β-amino acids has been shown to be crucial for their potency. nih.gov

Research on this compound could contribute to this field by providing a new structural motif for investigation. By synthesizing its various stereoisomers and evaluating their biological activities, researchers could gain valuable insights into the structural requirements for interaction with specific biological targets. The methyl group at the beta position adds another layer of structural complexity and can influence the molecule's conformation and binding affinity.

Furthermore, the incorporation of this and other non-standard amino acids, such as β- and γ-amino acids, into peptides can lead to novel structures with unique folding patterns and biological properties. researchgate.net Studying peptides containing this compound could reveal new principles of peptide folding and function.

Q & A

Q. Table 1. Comparative Analysis of Synthetic Methods

MethodYield (%)Enantiomeric Excess (ee)Key Parameters
Asymmetric Synthesis70–8590–95%Chiral catalyst, 25–40°C
Enzymatic Resolution50–6598–99%pH 6.5–7.5, lipase
Fermentation80–8585–90%Dissolved O₂ >30%

Q. Table 2. Analytical Techniques for Stereochemical Confirmation

TechniqueSensitivityKey OutputLimitations
Chiral HPLC0.1%Retention time, eeRequires pure standards
X-ray CrystallographyAtomicAbsolute configurationSingle-crystal needed
Optical RotationModerate[α]D valuespH/temperature sensitive

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